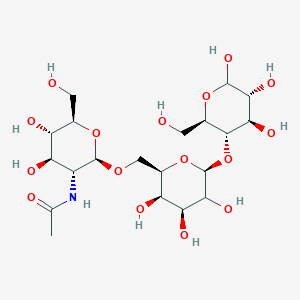
6'-N-Acetylglucosaminyllactose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-N-Acetylglucosaminyllactose is a complex oligosaccharide found in various biological sources, including human and animal milk. It is composed of glucose, galactose, and N-acetylglucosamine units, forming a unique structure that plays a significant role in various biological processes. This compound is particularly noted for its presence in human milk, where it contributes to the development of the infant gut microbiota and immune system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6’-N-Acetylglucosaminyllactose typically involves enzymatic methods due to the complexity of its structure. One common approach is the use of β-N-acetylglucosaminidase enzymes, which catalyze the transfer of N-acetylglucosamine to lactose. This reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 6’-N-Acetylglucosaminyllactose can be achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overexpress the necessary enzymes, facilitating the large-scale synthesis of the compound. The product is then purified using techniques such as chromatography to obtain the desired purity .
化学反应分析
Types of Reactions: 6’-N-Acetylglucosaminyllactose undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. Hydrolysis reactions break down the compound into its monosaccharide components, while glycosylation reactions involve the addition of sugar moieties to the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include acids and bases for hydrolysis, and glycosyltransferases for glycosylation. The reactions are typically carried out under mild conditions to preserve the integrity of the oligosaccharide structure .
Major Products: The major products formed from these reactions include glucose, galactose, and N-acetylglucosamine. These monosaccharides can be further utilized in various biochemical pathways or as building blocks for other complex carbohydrates .
科学研究应用
6’-N-Acetylglucosaminyllactose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model substrate to study enzymatic reactions involving glycosidic bonds. It also serves as a precursor for the synthesis of other complex carbohydrates .
Biology: In biological research, 6’-N-Acetylglucosaminyllactose is studied for its role in cell signaling and recognition processes. It is also used to investigate the interactions between oligosaccharides and proteins, such as lectins .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in modulating the immune system and promoting gut health. It is also being investigated as a potential prebiotic, supporting the growth of beneficial gut bacteria .
Industry: In the industrial sector, 6’-N-Acetylglucosaminyllactose is used in the production of functional foods and nutraceuticals. Its prebiotic properties make it a valuable ingredient in infant formulas and dietary supplements .
作用机制
The mechanism of action of 6’-N-Acetylglucosaminyllactose involves its interaction with specific receptors and enzymes in the body. It binds to lectins and other carbohydrate-binding proteins, influencing various cellular processes such as cell adhesion, signaling, and immune responses . Additionally, its prebiotic effects are mediated through the selective stimulation of beneficial gut bacteria, which in turn produce short-chain fatty acids and other metabolites that support gut health .
相似化合物的比较
- 2’-Fucosyllactose
- Lacto-N-tetraose
- Lacto-N-neotetraose
- 3’-Sialyllactose
- 6’-Sialyllactose
Each of these compounds has distinct biological roles and applications, highlighting the diversity and complexity of oligosaccharides in biological systems .
属性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16?,17-,18?,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPSCNNYKSPHN-AXIOKSCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H](C([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)
![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)
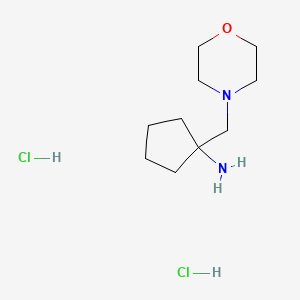
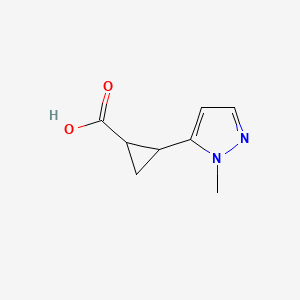
![[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate](/img/structure/B1434403.png)
![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)
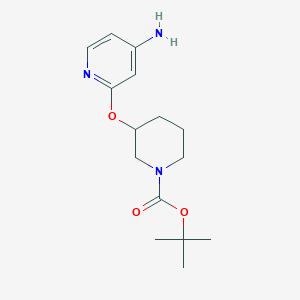
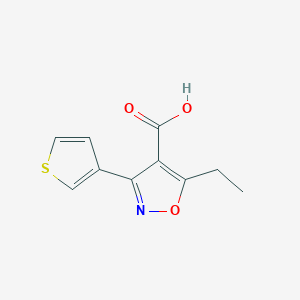
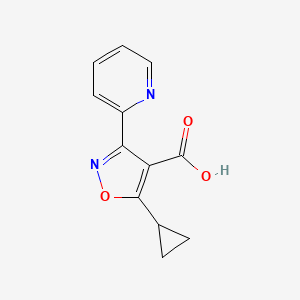
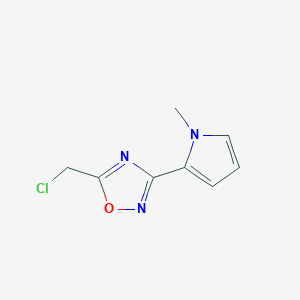
![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)
![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1434414.png)
